![molecular formula C9H16O4S2 B1581769 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid CAS No. 4265-59-2](/img/structure/B1581769.png)
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid
Overview
Description
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid is a sulfur-containing organic compound with the molecular formula C9H16O4S2 and a molecular weight of 252.4 g/mol. This compound is known for its unique structure, featuring two sulfanyl groups attached to a central carbon atom, which makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid typically involves the reaction of 2-carboxyethylthiol with 2-mercaptoisobutane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol groups to disulfides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides and sulfones are common products of oxidation reactions.
Reduction: Alcohols and aldehydes can be formed through reduction reactions.
Substitution: Alkylated derivatives are typically formed in substitution reactions.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Industry: It can be used in the production of polymers and other materials that require sulfur-containing components.
Mechanism of Action
The mechanism by which 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, influencing biochemical processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid is unique due to its specific structure and reactivity. Similar compounds include:
Dithiothreitol (DTT): A reducing agent used in biochemistry.
Cysteine: An amino acid containing a thiol group.
Mercaptoacetic acid: A compound with a similar sulfur-containing structure.
These compounds share some similarities in their chemical properties but differ in their applications and reactivity.
Properties
IUPAC Name |
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S2/c1-9(2,14-5-3-7(10)11)15-6-4-8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHSRLRLGYJODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(SCCC(=O)O)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289921 | |
| Record name | 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4265-59-2 | |
| Record name | 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,3'-(propane-2,2-diylbis(sulfanediyl))dipropanoic acid (PSDA) contribute to the functionality of the dHAc-PSDA-Ce6 nanocluster?
A1: PSDA serves as a cleavable crosslinker within the dHAc-PSDA-Ce6 nanocluster []. This means it holds together multiple units of hyaluronate dots (dHA) conjugated with Chlorin e6 (Ce6), forming a larger nanocluster structure. Critically, PSDA is designed to be cleaved by singlet oxygen (¹O₂) generated by Ce6 upon light irradiation. This cleavage breaks down the nanocluster into smaller dHA-Ce6 molecules. This size shift, triggered specifically at the tumor site by light activation, is hypothesized to enhance the photodynamic antitumor effect [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


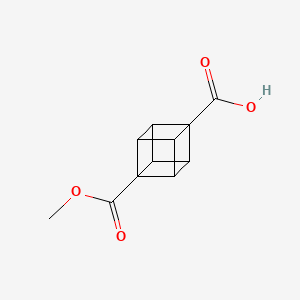
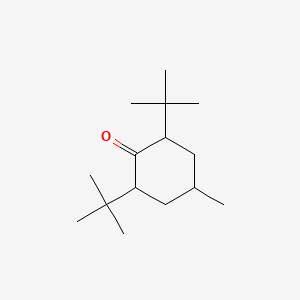
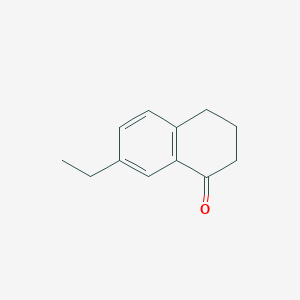
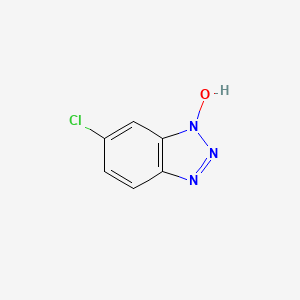
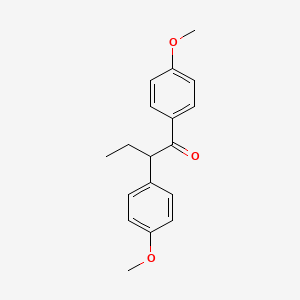
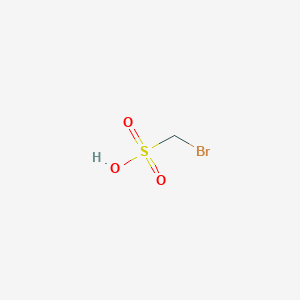
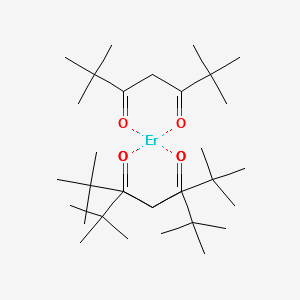
![3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B1581699.png)
![2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone](/img/structure/B1581701.png)
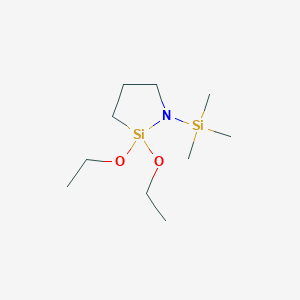
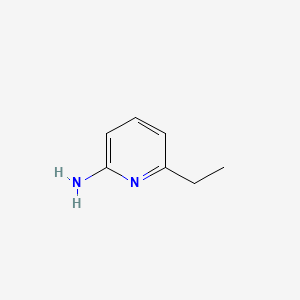
![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B1581706.png)
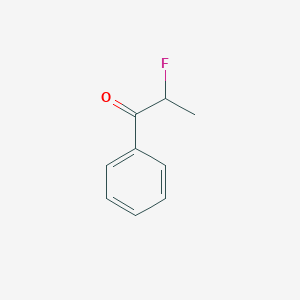
![N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide](/img/structure/B1581709.png)
